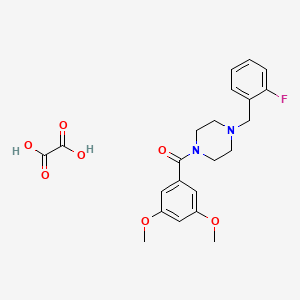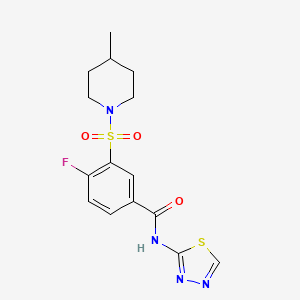![molecular formula C25H31N3O3 B5074324 N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide](/img/structure/B5074324.png)
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a methoxyethyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable linker, such as a methylene group, through reductive amination or other coupling reactions.
Final Assembly: The final step involves the attachment of the benzamide group through amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the piperidine ring and benzamide group contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide: Unique due to its specific combination of functional groups and structural features.
Other Benzamides: Compounds like sulpiride or tiapride, which have different substituents but share the benzamide core.
Indole Derivatives: Compounds like tryptamine or serotonin, which contain the indole moiety but differ in other structural aspects.
Uniqueness
This compound is unique due to its specific combination of an indole moiety, a piperidine ring, and a benzamide group. This combination may confer unique biological activities and binding properties, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-18-22-8-3-4-9-23(22)27-24(18)17-28-13-10-20(11-14-28)31-21-7-5-6-19(16-21)25(29)26-12-15-30-2/h3-9,16,20,27H,10-15,17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJAZNZCOQATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)OC4=CC=CC(=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(2,6-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5074243.png)
![N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide](/img/structure/B5074247.png)
![2-methyl-5-{4-[4-(4-morpholinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5074251.png)

![4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B5074258.png)
![2-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5074265.png)

![4-benzyl-3-[(2-chloro-4,5-difluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5074277.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B5074282.png)
![5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5074286.png)
![N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE](/img/structure/B5074299.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5074313.png)
![N'-[(5-bromo-2-methoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B5074334.png)
